molecular formula C9H9FO B1629998 1-Fluoro-2-methoxy-4-vinylbenzene CAS No. 633335-94-1

1-Fluoro-2-methoxy-4-vinylbenzene

Cat. No.: B1629998
CAS No.: 633335-94-1
M. Wt: 152.16 g/mol
InChI Key: DZLOHPHZZUACPX-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-vinylbenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. The synthesis typically includes the following steps:

    Friedel-Crafts Acylation:

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide in sulfuric acid.

Major Products:

    Halogenated Derivatives: Such as 1-fluoro-2-methoxy-4-chlorobenzene.

    Nitrated Derivatives: Such as 1-fluoro-2-methoxy-4-nitrobenzene.

    Sulfonated Derivatives: Such as 1-fluoro-2-methoxy-4-sulfonic acid.

Scientific Research Applications

1-Fluoro-2-methoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy group can influence the compound’s electronic properties, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2-methoxy-4-vinylbenzene is unique due to the combination of the fluorine, methoxy, and vinyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups allows for diverse reactivity and makes the compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHPHZZUACPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630220
Record name 4-Ethenyl-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-94-1
Record name 4-Ethenyl-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (68.20 g, 0.191 mol) in anhydrous THF (400 mL) cooled to −40° C. was added n-butyllithium (2.5 M in hexanes, 71.2 mL, 0.178 mol) via syringe over 15 min, at which point the characteristic yellow color of the phosphorus ylide persisted. The reaction mixture was warmed to −10° C. over 1 h to complete the reaction. The mixture was subsequently cooled to −30° C. and a solution of 4-fluoro-3-methoxybenzaldehyde (10.00 g, 63.64 mmol) in anhydrous THF (40 mL) was added via a cannula over 10 min. The resultant mixture was warmed to ambient temperature over 16 h. The reaction was quenched by gradual addition of water (200 mL) and the aqueous extracted with diethyl ether (3×200 mL). The combined organic layers were washed with water (2×200 mL), brine (200 mL), dried (MgSO4) and concentrated under reduced pressure to give 1-fluoro-2-methoxy-4-vinylbenzene (INTERMEDIATE II.1) (8.69 g, 57.1 mmol, 90%) as a yellow oil.
Quantity
71.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus ylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
68.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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